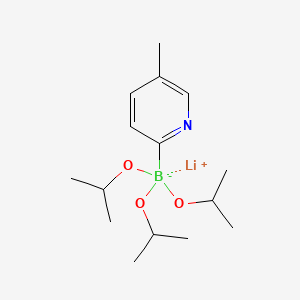![molecular formula C14H12N4O B571888 benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate CAS No. 1338247-61-2](/img/new.no-structure.jpg)
benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound makes it a valuable compound for research and industrial applications.
準備方法
The synthesis of benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate can be achieved through several synthetic routes. One common method involves the reaction of benzotriazole with benzyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of benzyl 1H-benzo[d][1,2,3]triazol-1-carboxylate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of benzyl 1H-benzo[d][1,2,3]triazol-1-carbinol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
科学的研究の応用
Benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: this compound is explored for its potential use in drug development.
作用機序
The mechanism of action of benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzotriazole moiety is known to participate in π-π stacking interactions and hydrogen bonding, which enhances its binding affinity to target proteins . The pathways involved in its mechanism of action depend on the specific biological activity being studied.
類似化合物との比較
Benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate can be compared with other benzotriazole derivatives, such as:
1-Benzyl-1H-benzo[d][1,2,3]triazole: This compound shares a similar core structure but lacks the carbiMidate group.
Benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate: This derivative has an additional carbamate group, which can influence its chemical and biological properties.
Tetrazolomethylbenzo[d][1,2,3]triazole derivatives: These compounds contain a tetrazole ring, which can impart different reactivity and biological activities compared to this compound.
特性
CAS番号 |
1338247-61-2 |
|---|---|
分子式 |
C14H12N4O |
分子量 |
252.277 |
IUPAC名 |
benzyl benzotriazole-1-carboximidate |
InChI |
InChI=1S/C14H12N4O/c15-14(19-10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-17-18/h1-9,15H,10H2 |
InChIキー |
WXDLETHTHQCKIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=N)N2C3=CC=CC=C3N=N2 |
同義語 |
benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B571812.png)




![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B571820.png)


![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)

